Enhanced Lipophilicity: 2-Phenyl-2-(phenylthio)acetic acid Exhibits a 1.8-Unit Higher LogP than (Phenylthio)acetic Acid
The computed XLogP3-AA value for 2-Phenyl-2-(phenylthio)acetic acid is 3.7 [1], substantially higher than the 1.9 calculated for the simpler analog (phenylthio)acetic acid (PTAA) [2] and the 1.3–1.6 range reported for phenylacetic acid . This increase arises from the addition of an α‑phenyl group, which extends the hydrophobic surface and reduces water solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | (Phenylthio)acetic acid (PTAA, CAS 103-04-8): XLogP3 = 1.9; Phenylacetic acid (CAS 103-82-2): LogP ≈ 1.3–1.6 |
| Quantified Difference | +1.8 units over PTAA; +2.1–2.4 units over phenylacetic acid |
| Conditions | Computed logP values from PubChem (XLogP3 algorithm) and literature reports |
Why This Matters
Higher lipophilicity enhances membrane permeability and influences partitioning in biphasic reaction systems, making the compound more suitable for applications requiring hydrophobic character or improved blood–brain barrier penetration in medicinal chemistry contexts.
- [1] PubChem. 2-Phenyl-2-(phenylsulfanyl)acetic acid, CID 239605. Computed Properties: XLogP3-AA 3.7. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. (Phenylthio)acetic acid, CID 59541. Computed Properties: XLogP3 1.9. National Center for Biotechnology Information. Accessed April 2026. View Source
